molecular formula C9H14O B1346930 2,6,6-Trimethylcyclohex-2-en-1-one CAS No. 20013-73-4

2,6,6-Trimethylcyclohex-2-en-1-one

Cat. No.: B1346930
CAS No.: 20013-73-4
M. Wt: 138.21 g/mol
InChI Key: NAXZOZQQIIMORY-UHFFFAOYSA-N
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Description

2,6,6-Trimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C9H14O. It is a member of the cyclohexenone family, characterized by a six-membered aliphatic ring with a ketone group and one endocyclic double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6,6-Trimethylcyclohex-2-en-1-one can be synthesized using various methods. One common method involves the palladium-catalyzed carbonylation of 2,6,6-trimethyl-1-cyclohexene. Another method is the oxidation of 2,6,6-trimethyl-1-cyclohexanol using suitable oxidants.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, ensuring the compound meets the standards required for its applications in the perfume and fragrance industry.

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and substituted cyclohexenones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6,6-Trimethylcyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6,6-trimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of bioactive metabolites. These metabolites can interact with enzymes and receptors in biological systems, exerting their effects through modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,6,6-Trimethyl-2-cyclohexenone
  • 2,6,6-Trimethylcyclohex-2-enone
  • 5-Cyclohexen-1-one, 2,2,6-trimethyl

Uniqueness

2,6,6-Trimethylcyclohex-2-en-1-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Its floral odor makes it particularly valuable in the perfume industry, distinguishing it from other similar compounds .

Properties

IUPAC Name

2,6,6-trimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-7-5-4-6-9(2,3)8(7)10/h5H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXZOZQQIIMORY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173830
Record name 2,6,6-Trimethyl-2-cyclohexen-1-one
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Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20013-73-4
Record name 2,6,6-Trimethyl-2-cyclohexen-1-one
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Record name 2,6,6-Trimethyl-2-cyclohexen-1-one
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Record name 2,6,6-Trimethyl-2-cyclohexen-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6,6-trimethylcyclohex-2-en-1-one
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Record name 2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-ONE
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Synthesis routes and methods I

Procedure details

15.4 g of 1,3,3-trimethyl-7-oxabicyclo-[4.1.0]heptan-2-one, 1.8 g of triphenylphosphine and 2.76 g of 1,2-bis-(diphenylphosphino)-ethane were placed under argon gasification in a round flask equipped with a thermometer and a reflux condenser and the mixture was treated with 2.0 g of bis-(dibenzylidene acetone)palladium(O). The reaction vessel was then immersed in an oil-bath preheated to 150° C. and the reaction mixture was stirred at this temperature with a magnetic stirrer for 1 hour under continued argon gasification. A gas-chromatographical analysis of the mixture obtained without an internal standard gave peaks for 3-hydroxy-2,6,6-trimethyl-2-cyclohexen-1-one (81.9 area %) and 2,6,6-trimethyl-2-cyclohexen-1-one (18 area %). For the working-up, the reaction mixture, cooled to room temperature, was taken up in 20 ml of ethyl acetate and filtered over silica gel in a sintered glass suction filter. The content of the suction filter was rinsed three times with 150 ml of ethyl acetate each time. The filtrate was evaporated to constant weight in a rotary evaporator under a water-jet vacuum at a bath temperature of 40° C. The residue (21.5 g of a yellowish oil) was dissolved in 100 ml of diethyl ether and the solution was added to a separating funnel S1. Two further separating funnels S2 and S3 were each charged with 100 ml of diethyl ether. Then, three 150 ml portions of 3N sodium hydroxide solution were passed in succession and with good intermixing through the three extraction vessels S1 -S3. The ether phases were discarded. The combined alkaline extracts were acidified cautiously (pH about 1) with about 300 ml of concentrated hydrochloric acid while cooling with ice and then saturated with 500 g of sodium chloride while stirring. Three separating funnels S4 -S6 were each charged with 200 ml of ethyl acetate. Thereafter, the aqueous product solution and subsequently three 150 ml portions of saturated sodium chloride solution were passed in succession and with good intermixing through the three extraction vessels S4 -S6. The combined organic phases were dried over sodium sulphate. The drying agent was filtered off under suction and rinsed on the suction filter twice with 100 ml of ethyl acetate each time. The filtrate was evaporated in a rotary evaporator under a water-jet vacuum at a bath temperature of 40° C. and the residue was dried in a high vacuum. There were obtained 10.1 g (65.6%) of 3-hydroxy-2,6,6-trimethyl-2-cyclohexen-1-one in the form of colourless crystals with a purity of 99.6%: m.p. 112°-114° C. after recrystallization from diisopropyl ether.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
2.76 g
Type
reactant
Reaction Step Three
[Compound]
Name
bis-(dibenzylidene acetone)palladium(O)
Quantity
2 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

30 g of acrolein (boiling point about 105° C) are added dropwise in the course of 60 minutes to 150 g of ethyl isopropyl ketone and 2 g of p-toluenesulfonic acid, under reflux. The water formed is removed. After 3 hours, the unconverted starting materials are distilled off through a short column under atmospheric pressure at from 40° to 112° C. The reaction mixture ist then kept for 1 hour at an internal temperature of 200° C and is thereafter distilled under reduced pressure. 7 g of water, 3 g of acrolein, 122 g of ethyl isopropyl ketone, 22 g of 2,6,6-trimethyl-cyclohex-2-en-1-one (free from isomers) and 28 g of residue are obtained. This amounts to a yield of 57%, based on ethyl isopropyl ketone employed.
Name
acrolein
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,6,6-Trimethyl-2-cyclohexen-1-one in natural systems?

A: 2,6,6-Trimethyl-2-cyclohexen-1-one has been identified as a volatile organic compound associated with cyanobacteria and algae in freshwater ecosystems. Specifically, it was detected in a eutrophic shallow lake, indicating its potential role in the chemical ecology of these organisms. [] This finding highlights the importance of studying this compound within a broader ecological context.

Q2: What is the structural characterization of 2,6,6-Trimethyl-2-cyclohexen-1-one?

A2: While specific spectroscopic data is not detailed in the provided research, the compound's molecular formula is C9H14O, and its molecular weight is 138.21 g/mol. It's structurally characterized as a cyclic ketone with three methyl substituents.

Q3: How is 2,6,6-Trimethyl-2-cyclohexen-1-one utilized in organic synthesis?

A: 2,6,6-Trimethyl-2-cyclohexen-1-one serves as a crucial starting material in the synthesis of various natural products. For instance, it was employed in the first successful synthesis of (±)-Robinlin, a bioactive homomonoterpene. [] Additionally, its enantiomerically pure derivative, (R)-4-hydroxy-2,6,6-trimethyl-2-cyclohexen-1-one, is a key intermediate in the synthesis of (3R, 3′R, 6′R)-lutein, a naturally occurring carotenoid. [] This highlights the compound's versatility as a building block in organic chemistry.

Q4: Are there any known chiral derivatives of 2,6,6-Trimethyl-2-cyclohexen-1-one with biological relevance?

A: Yes, (-)-(S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one serves as a starting material in the synthesis of (+)-(6R)-α-ionone. [] This particular enantiomer of α-ionone is significant due to its potential biological activity and applications in fragrance and flavor industries. This example demonstrates the importance of chirality in biological systems and the potential of using 2,6,6-Trimethyl-2-cyclohexen-1-one derivatives for targeted applications.

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